(2,2-Difluorocyclohexyl)benzene
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Overview
Description
“(2,2-Difluorocyclohexyl)benzene”, also known as DFCB, is a chemical compound that belongs to the category of fluorobenzene derivatives. It has a molecular formula of C12H14F2 and an average mass of 196.236 Da .
Synthesis Analysis
The synthesis of “this compound” could potentially involve the use of Rhodium-catalyzed dimerization of diynes . This protocol allows for the expedient synthesis of structurally diverse benzene derivatives . The transformation is carried out in toluene and employs Rh (COD) 2 OTf 3 as the metal source .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to a cyclohexyl group with two fluorine atoms at the 2-position .
Chemical Reactions Analysis
The chemical reactions involving “this compound” could potentially be similar to those of benzene derivatives. For instance, benzene undergoes electrophilic substitution reactions such as nitration, sulphonation, and halogenation .
Physical and Chemical Properties Analysis
“this compound” likely shares similar physical and chemical properties with benzene, which is a nonpolar molecule and usually a colorless liquid or solid with a characteristic aroma . Benzene is immiscible with water but readily miscible with organic solvents .
Scientific Research Applications
Alkylation and Catalysis
The study by Molnár et al. (2003) explored the alkylation of benzene with various cyclic ethers in superacidic media, highlighting the potential of such reactions for the synthesis of phenyl-substituted compounds through Friedel–Crafts-type mono- and dialkylation. This research points towards the application of cyclic ether compounds in the synthesis of complex organic structures, which could extend to compounds like "(2,2-Difluorocyclohexyl)benzene" in catalysis and synthetic organic chemistry Molnár, Ledneczki, Bucsi, & Bartók, 2003.
Nanoparticle Shape Effects on Hydrogenation
Research by Bratlie et al. (2007) demonstrates how the shape of Pt nanoparticles influences the catalytic selectivity in benzene hydrogenation. This study underscores the importance of molecular structure and the interaction with catalyst surfaces in determining the efficiency and outcome of hydrogenation reactions, which could be relevant for derivatives of benzene like "this compound" in the development of new catalytic processes Bratlie, Lee, Komvopoulos, Yang, & Somorjai, 2007.
Hybrid Organic/Inorganic Structures
The creation of hybrid organic/inorganic structures, such as the synthesis and characterization of 1,2-dihydro-1,2-azaborine by Marwitz et al. (2009), illustrates the potential for compounds with benzene rings to form the basis of new materials with unique properties. This research could inform the design and synthesis of materials based on "this compound" that exhibit novel electronic, optical, or mechanical properties Marwitz, Matus, Zakharov, Dixon, & Liu, 2009.
Synthesis of Complex Organic Structures
The work by Suzuki et al. (2015) on the programmed synthesis of hexaarylbenzenes showcases the potential of benzene derivatives for creating highly complex organic molecules. This research could guide the development of synthetic strategies involving "this compound" for the creation of novel compounds with applications in pharmaceuticals, agrochemicals, and organic electronics Suzuki, Segawa, Itami, & Yamaguchi, 2015.
Fluorophore Development
The discovery of solid-state emissive, water-soluble, and solvent- and pH-independent fluorophores based on benzene derivatives by Beppu et al. (2015) highlights the versatility of benzene-based compounds in the design of fluorescent materials. Such research suggests potential applications for "this compound" in the development of new fluorophores with unique photophysical properties Beppu, Tomiguchi, Masuhara, Pu, & Katagiri, 2015.
Mechanism of Action
Target of Action
(2,2-Difluorocyclohexyl)benzene is a synthetic compound . The specific biological targets of this compound are not well-documented in the literature. It’s important to note that the compound’s targets would largely depend on its chemical structure and the specific functional groups present.
Mode of Action
. This reaction involves the substitution of an acyl group onto an aromatic ring, which could potentially be a mode of action for this compound.
Biochemical Pathways
For instance, they can be involved in the biodegradation of aromatic pollutants , or in the formation of C-C bonds in organic synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals, pH, temperature, and other conditions can affect the compound’s reactivity .
Safety and Hazards
The safety data sheet for benzene indicates that it is highly flammable and may be fatal if swallowed and enters airways . It may cause cancer, genetic defects, and damage to organs through prolonged or repeated exposure . However, specific safety and hazard information for “(2,2-Difluorocyclohexyl)benzene” was not found in the search results.
Future Directions
The future directions for “(2,2-Difluorocyclohexyl)benzene” could involve further research into its synthesis, properties, and potential applications. For instance, an electrochemical defluorinative alkylation protocol of α-trifluoromethyl alkenes has been described, which enables the preparation of functionalized gem-difluoroalkenes . This method exhibits many synthetic advantages including mild conditions, simple operation, and convenience of amplification, and provides a new route for the synthesis of gem-difluoroalkenes .
Properties
IUPAC Name |
(2,2-difluorocyclohexyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2/c13-12(14)9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVHJNSTZPHZIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672314 |
Source
|
Record name | (2,2-Difluorocyclohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57514-11-1 |
Source
|
Record name | (2,2-Difluorocyclohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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